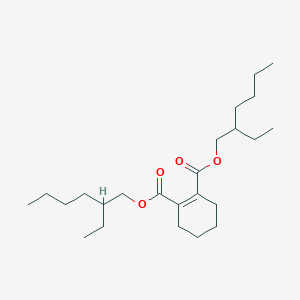
bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate
Description
bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate: is an organic compound with the chemical formula C24H40O4 . It is a type of phthalate ester, commonly used as a plasticizer to increase the flexibility and durability of plastic materials. This compound is particularly known for its application in polyvinyl chloride (PVC) products.
Properties
CAS No. |
1330-92-3 |
|---|---|
Molecular Formula |
C24H42O4 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H42O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3 |
InChI Key |
ZVPBHZIVOWGPMT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C1=C(CCCC1)C(=O)OCC(CC)CCCC |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(CCCC1)C(=O)OCC(CC)CCCC |
Synonyms |
DI-(2-ETHYLHEXYL)TETREHYDROPHTHALATE |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate typically involves the esterification of tetrahydrophthalic anhydride with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. The process involves the use of high-purity reactants and catalysts to ensure the production of high-quality plasticizer. The reaction mixture is then subjected to distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed:
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
Chemistry: bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate is used as a plasticizer in the production of flexible PVC products. It is also used in the synthesis of other chemical compounds and as a solvent in various chemical reactions.
Biology: In biological research, this compound is studied for its potential effects on living organisms, particularly its role as an endocrine disruptor.
Medicine: While not directly used in medicine, this compound is studied for its potential health effects, including its impact on reproductive health and development.
Industry: In the industrial sector, this compound is widely used in the production of flexible plastics, including cables, hoses, and flooring materials.
Mechanism of Action
Mechanism: bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing flexibility. In biological systems, it can mimic or interfere with the action of hormones, leading to potential endocrine-disrupting effects.
Molecular Targets and Pathways: The compound can bind to hormone receptors, such as estrogen receptors, and disrupt normal hormonal signaling pathways. This can lead to various physiological effects, including reproductive and developmental abnormalities.
Comparison with Similar Compounds
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar applications but different chemical structure.
Di(2-ethylhexyl) adipate (DEHA): Another plasticizer with similar properties but used in different applications.
Di(2-ethylhexyl) terephthalate (DEHT): A phthalate-free alternative used in food contact materials and children’s toys.
Uniqueness: bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate is unique in its specific chemical structure, which provides distinct physical and chemical properties compared to other plasticizers. Its tetrahydrophthalate backbone offers different flexibility and durability characteristics, making it suitable for specific industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


